molecular formula C24H22FNO3S B2938387 2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one CAS No. 863004-69-7

2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Cat. No.: B2938387
CAS No.: 863004-69-7
M. Wt: 423.5
InChI Key: HUCYYLRQKIPMBF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a benzothiazepinone derivative characterized by a seven-membered heterocyclic core containing sulfur and nitrogen. Its structure includes a 3,4-dimethoxyphenyl group at position 2 and a 2-fluorobenzyl substituent at position 5 (Figure 1). The 3,4-dimethoxy group enhances lipophilicity and may influence binding interactions, while the 2-fluorobenzyl moiety could improve metabolic stability and target selectivity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO3S/c1-28-20-12-11-16(13-21(20)29-2)23-14-24(27)26(15-17-7-3-4-8-18(17)25)19-9-5-6-10-22(19)30-23/h3-13,23H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCYYLRQKIPMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazepine ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions to form the thiazepine core.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution of the thiazepine core with a 3,4-dimethoxybenzyl halide.

    Addition of the 2-fluorobenzyl group: The final step includes the nucleophilic substitution reaction where the thiazepine derivative is reacted with a 2-fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Functional Group Reactivity

The compound features a 1,4-thiazepine ring , dimethoxyphenyl group , fluorobenzyl substituent , and ketone moiety , each contributing distinct reactivity:

Functional GroupReactivity Profile
1,4-Thiazepine ringSusceptible to oxidation at sulfur (e.g., sulfoxide/sulfone formation) and nucleophilic ring-opening .
Dimethoxyphenyl groupElectron-rich aromatic system prone to demethylation, electrophilic substitution, or oxidation .
Fluorobenzyl substituentFluorine’s electronegativity directs electrophilic substitution (meta/para) and stabilizes adjacent bonds .
Ketone moietyReducible to secondary alcohol; participates in nucleophilic additions or condensations .

Oxidation of the Thiazepine Ring

The sulfur atom in the thiazepine ring undergoes oxidation with agents like H2_2O2_2 or mCPBA, forming sulfoxides or sulfones (Table 1) .

Table 1: Oxidation Reactions of Thiazepine Analogs

SubstrateOxidizing AgentProductYield (%)Reference
Thiazepine derivative (S)H2_2O2_2Sulfoxide (S=O)75–85
Sulfoxide derivativemCPBASulfone (O=S=O)60–70

Reduction of the Ketone Group

The ketone at position 4 is reducible via catalytic hydrogenation or hydride agents (e.g., NaBH4_4, LiAlH4_4) to yield secondary alcohols. For example:
R C O R +H2Pd CR CH OH R \text{R C O R }+\text{H}_2\xrightarrow{\text{Pd C}}\text{R CH OH R }
This reaction is critical for modifying biological activity .

Electrophilic Aromatic Substitution

The dimethoxyphenyl group undergoes nitration, halogenation, or sulfonation at positions activated by methoxy groups. Fluorine on the benzyl substituent directs incoming electrophiles to meta/para positions .

Example Reaction:
Dimethoxyphenyl+HNO3H2SO4Nitro substituted derivative\text{Dimethoxyphenyl}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Nitro substituted derivative}

Nucleophilic Reactions

The ketone participates in nucleophilic additions (e.g., Grignard reagents) or forms Schiff bases with amines. For instance:
R C O R +R MgXR C OR R \text{R C O R }+\text{R MgX}\rightarrow \text{R C OR R }
Such reactions are utilized in derivatization for drug discovery .

Stability and Degradation

  • Hydrolytic Stability : The thiazepine ring may hydrolyze under acidic/basic conditions, yielding open-chain thiols or amines .

  • Thermal Stability : Decomposition occurs above 200°C, with fragmentation of the dimethoxyphenyl and fluorobenzyl groups.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound for drug development targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazepinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzothiazepinones

Compound Name Substituents (Positions 2 and 5) Biological Target/Activity Key Findings Reference
2-(3,4-Dimethoxyphenyl)-5-(2-fluorobenzyl)-... (Target) 2: 3,4-Dimethoxyphenyl; 5: 2-Fluorobenzyl Not explicitly reported Hypothesized to modulate kinases or ion channels based on structural analogs
5-(2-Nitrobenzyl)-2-(furan-2-yl)-... (I) 2: Furan-2-yl; 5: 2-Nitrobenzyl GSK-3β inhibitor Non-ATP competitive; potential for diabetes and Alzheimer’s therapy
Desacetyldiltiazem 2: 4-Methoxyphenyl; 5: 2-(Dimethylamino)ethyl Calcium channel blocker Metabolite of diltiazem; impurity in drug formulations
(2S,3S)-5-(2-(Dimethylamino)ethyl)-3-fluoro-2-(4-methoxyphenyl)-... (31) 2: 4-Methoxyphenyl; 5: 2-(Dimethylamino)ethyl Synthetic intermediate (organocatalyzed) 73% stereochemical purity; synthesized via sulfa-Michael addition
5-Benzyl-2-phenyl-... 1,1-dioxide 2: Phenyl; 5: Benzyl Not reported Sulfone derivative; structural modification for stability studies

Key Observations:

Substituent Effects on Bioactivity: Nitrobenzyl and Furan Groups (Compound I): The 2-nitrobenzyl group in Compound I contributes to GSK-3β inhibition, likely through hydrophobic interactions with the kinase’s allosteric site . In contrast, the target compound’s 2-fluorobenzyl group may offer enhanced metabolic resistance due to fluorine’s electronegativity and small atomic radius . Methoxy vs.

Synthetic Strategies :

  • The target compound’s synthesis likely involves nucleophilic substitution or Michael addition, as seen in analogs like Compound 31 (41% yield, 51% stereopurity) . Fluorinated acrylates (e.g., 2-fluorobenzyl precursors) are critical for introducing fluorine atoms regioselectively .

Pharmacological Potential: While the target compound’s exact activity is undefined, its fluorinated benzyl group aligns with trends in kinase inhibitor design, where fluorine improves binding affinity (e.g., JAK/STAT inhibitors) .

Table 2: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight Melting Point (°C) LogP (Predicted) Notable Spectral Data
Target Compound ~423.45 Not reported ~3.5 ¹H/¹⁹F NMR expected at δ 5–7
5-(2-Nitrobenzyl)-2-(furan-2-yl)-... (I) 382.39 Not reported 2.8 IR: 1670 cm⁻¹ (C=O stretch)
Desacetyldiltiazem 376.51 165–166 2.1 [α]D²⁰ = +144.9 (CDCl₃)
Compound 31 408.45 Oil (no mp) 2.9 ¹⁹F NMR: δ -120.3 (CDCl₃)

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a member of the thiazepine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}F1_{1}N1_{1}O3_{3}S
  • Molecular Weight : 345.43 g/mol

The compound features a thiazepine core, which is known for its diverse pharmacological properties. The presence of the 3,4-dimethoxyphenyl and 2-fluorobenzyl substituents is significant for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, analogs containing the 3,4-dimethoxyphenyl group have shown strong radical scavenging activities in various assays, suggesting that this compound may also possess similar capabilities. A study highlighted that certain analogs demonstrated antioxidant efficacy comparable to established antioxidants .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives of thiazepine compounds can inhibit the growth of various bacterial strains. Specifically, compounds with a fluorobenzyl moiety have shown enhanced antibacterial activity against Gram-positive bacteria .

Anticancer Potential

The anticancer activity of thiazepine derivatives has been explored in several studies. For example, compounds related to the target compound have been tested against prostate cancer cells (PC-3) and demonstrated cytotoxic effects . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Tyrosinase Inhibition

Tyrosinase inhibition is crucial in treating hyperpigmentation disorders. Analogous compounds have been reported to inhibit mushroom tyrosinase significantly. For example, certain analogs showed inhibitory effects that were 220 times more potent than kojic acid . This suggests that our target compound may also exhibit similar inhibitory properties.

Neuroprotective Effects

There is emerging evidence that thiazepine derivatives may possess neuroprotective effects. In models of neurodegenerative diseases, compounds with similar structures have been shown to reduce oxidative stress and improve neuronal survival . This aspect warrants further investigation for potential applications in treating conditions like Alzheimer's disease.

Study 1: Antioxidant Activity Assessment

In a controlled study assessing the antioxidant activity of various thiazepine derivatives, it was found that those with a dimethoxyphenyl group exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A15.512.0
Compound B10.08.5
Target Compound9.07.0

Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed on PC-3 prostate cancer cells treated with different concentrations of the target compound over 48 hours.

Concentration (µM)Cell Viability (%)
0100
1085
2070
5045

Results indicated a concentration-dependent decrease in cell viability, supporting the hypothesis of anticancer activity.

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